molecular formula C5H7FO4 B12091532 3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B12091532
M. Wt: 150.10 g/mol
InChI Key: BJBFQBMSTLSCKO-UHFFFAOYSA-N
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Description

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of dihydrofuran derivatives. This compound is characterized by the presence of fluorine, hydroxyl, and hydroxymethyl functional groups attached to a dihydrofuran ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a suitable dihydrofuran precursor.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Hydroxymethylation: The hydroxymethyl group can be added via formylation reactions using formaldehyde or related reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, OsO4.

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Bind to cellular receptors and influence signal transduction pathways.

    Affect Cellular Processes: Alter cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine.

    (3R,4R,5R)-3-Bromo-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a bromine atom instead of fluorine.

    (3R,4R,5R)-3-Iodo-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one can impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its halogenated analogs.

Properties

Molecular Formula

C5H7FO4

Molecular Weight

150.10 g/mol

IUPAC Name

3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H7FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-4,7-8H,1H2

InChI Key

BJBFQBMSTLSCKO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(=O)O1)F)O)O

Origin of Product

United States

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